N-(2-Cyanoethyl)-N-methylglycine

Description

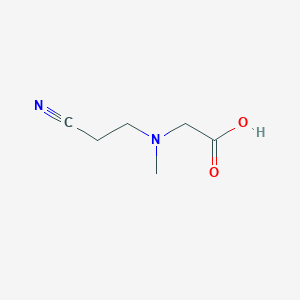

N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) is a glycine derivative with the molecular formula C₆H₁₀N₂O₂ and a molar mass of 142.16 g/mol . Structurally, it features a glycine backbone substituted with a methyl group and a 2-cyanoethyl group on the nitrogen atom. This compound is utilized in synthetic chemistry, particularly in the development of specialized intermediates for pharmaceuticals and organic materials . Its cyanoethyl group enhances reactivity, making it valuable in cycloaddition reactions and peptide modifications.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-[2-cyanoethyl(methyl)amino]acetic acid |

InChI |

InChI=1S/C6H10N2O2/c1-8(4-2-3-7)5-6(9)10/h2,4-5H2,1H3,(H,9,10) |

InChI Key |

IBHXDSMRWCCGPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences:

Reactivity: The cyanoethyl group in this compound introduces strong electron-withdrawing character, enhancing its utility in [3+2] cycloadditions and peptide bond formation . N,N-Dimethylglycine lacks polar substituents, making it less reactive but stable in physiological environments, often used in metabolic studies .

Solubility and Stability: N-(2-Methoxyethyl)-N-methylglycine and N-(2-Hydroxyethyl)-N-methylglycine exhibit higher water solubility due to their ether and hydroxyl groups, respectively, but are less reactive compared to the cyanoethyl derivative . The methylbutyryl group in N-(2-Methylbutyryl)glycine increases hydrophobicity, limiting its use to specific diagnostic applications .

Research Findings:

- Cycloaddition Reactions: N-Methylglycine derivatives, including this compound, are precursors to azomethine ylides, which participate in [3+2] cycloadditions with dipolarophiles like maleimides to form pyrrolidine derivatives .

- Antioxidant Potential: Compounds like N,N-Dimethylglycine are studied for their antioxidant properties, whereas cyanoethyl derivatives are explored for their ability to stabilize free radicals in synthetic pathways .

Preparation Methods

Alkylation of N-Methylglycine Esters with 2-Cyanoethyl Derivatives

One of the primary methods reported involves the alkylation of N-methylglycine esters with 2-cyanoethyl vinyl derivatives or related halides.

- Starting Materials: N-methylglycine methyl or ethyl esters and 2-cyano-2-substituted vinyl compounds such as N-(2-cyano-2-ethylvinyl)-N-methylglycine methyl ester.

- Reaction Conditions: The alkylation is carried out under conditions that favor nucleophilic substitution or Michael addition, often in halogenated solvents like dichloromethane or ether.

- Yields and Purity: Yields reported are high, typically 85-91%, with melting points around 100.5–102 °C for methyl esters and 198–199 °C for amide derivatives, indicating good purity and crystallinity.

This method is exemplified in patent literature where N-(2-cyanoethyl)-N-methylglycine derivatives were synthesized by substituting various 2-cyano-2-substituted vinyl precursors in established preparative examples.

Aminolysis of Chloroacetic Acid with Alkylamines

An alternative approach involves the aminolysis of chloroacetic acid with alkylamines to form N-alkylglycinium salts, which can be further processed to yield N-alkylated glycine derivatives.

- Procedure: Chloroacetic acid is reacted with ethylamine or other alkylamines under acidic conditions to form chloride salts of N-alkylglycinium compounds.

- Isolation: The salts crystallize from the aqueous solution after acidification with hydrochloric acid.

- Yields: For example, N-ethylglycinium chloride was obtained in 83% yield with a melting point of 164.7 °C.

Although this method is more general for N-alkylated glycines, it provides a foundation for synthesizing derivatives like this compound by choosing appropriate alkylamine precursors.

Solid-Phase Synthesis Approaches

For incorporation into oligomeric structures or specialized derivatives, solid-phase synthesis protocols have been developed using N-methylglycine (sarcosine) units linked through 2-aminoethylglycine backbones.

- Methodology: The N-methylglycine unit is coupled to a resin-bound support using standard peptide coupling reagents such as PyBOP and DIEA, followed by sequential deprotection and coupling cycles.

- Advantages: This method allows precise control over sequence and substitution, facilitating the synthesis of complex derivatives including this compound-containing oligomers.

- Applications: Used in the synthesis of acridine oligomers with G-quadruplex binding properties, demonstrating the versatility of this approach.

While this method is more complex and specialized, it is relevant for preparing derivatives of this compound for biochemical applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The alkylation method using vinyl derivatives is the most direct and efficient for preparing pure this compound, with yields consistently above 85% and good crystallinity.

- The aminolysis approach is versatile for a range of N-alkylated glycine derivatives, including this compound, but may require further functionalization steps to introduce the cyanoethyl group specifically.

- Solid-phase synthesis methods are valuable for producing derivatives incorporated into larger biomolecules but are less common for bulk preparation of the free compound.

- Characterization techniques such as melting point determination, infrared spectroscopy, and single-crystal X-ray diffraction have been employed to confirm structure and purity.

- The use of halogenated solvents and controlled reaction conditions is critical to avoid side reactions and achieve high yields in alkylation routes.

Q & A

Q. Advanced Research Focus

- HPLC-UV: Use a C18 column with isocratic elution (30% ACN in 0.1% H₃PO₄), λ = 210 nm. Retention time: ~6.2 min .

- LC-MS/MS: ESI+ mode (m/z 143.1 [M+H]⁺) with MRM transitions 143.1→98.0 (collision energy 15 eV) for enhanced specificity .

- Titrimetry: Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid (crystal violet indicator) for rapid purity assessment .

How does this compound interact with biological macromolecules in vitro?

Advanced Research Focus

The compound’s cyanoethyl group facilitates covalent interactions:

- Protein Binding: Forms Schiff bases with lysine residues (e.g., in BSA), characterized by fluorescence quenching (λex = 280 nm, λem = 340 nm) .

- Enzyme Inhibition: Acts as a competitive inhibitor of glycine transporters (GlyT1/2) with IC₅₀ values determined via radioligand binding assays (³H-glycine displacement) .

How can contradictory data from different studies on this compound’s reactivity be resolved?

Advanced Research Focus

Discrepancies often arise from:

- Reagent Purity: Impurities in cyanoethyl bromide (>98% purity required) may alter reaction pathways. Verify via GC-MS .

- pH Variability: Alkaline conditions (pH >12) during synthesis can hydrolyze the nitrile group. Use buffered systems (e.g., phosphate buffer, pH 10.5) .

- Cross-Study Validation: Replicate key experiments (e.g., kinetic studies) using standardized protocols from peer-reviewed references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.